
Di-tert-butyl 2,2'-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 2,2’-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate) is a complex organic compound that features a naphthyridine core linked to two pyrrole units via carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 2,2’-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate) typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of ethynyl groups and subsequent coupling with pyrrole units. Common reagents used in these reactions include palladium catalysts for coupling reactions and tert-butyl esters for protecting carboxylate groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl 2,2’-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate) can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The naphthyridine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The pyrrole units can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl groups may yield diketones, while reduction of the naphthyridine core can produce dihydro derivatives.
Applications De Recherche Scientifique
Di-tert-butyl 2,2’-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism by which Di-tert-butyl 2,2’-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate) exerts its effects involves interactions with specific molecular targets. The ethynyl and pyrrole groups can interact with enzymes or receptors, modulating their activity. The naphthyridine core may also play a role in binding to nucleic acids or proteins, influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Di-tert-butyl-2,2’-dipyridyl: A similar compound with a bipyridine core.
2,6-Di-tert-butylpyridine: Features a pyridine core with tert-butyl groups.
Uniqueness
Di-tert-butyl 2,2’-(3-ethynyl-1,8-naphthyridine-2,7-diyl)bis(1H-pyrrole-1-carboxylate) is unique due to its combination of a naphthyridine core with ethynyl and pyrrole groups. This structural arrangement provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C28H28N4O4 |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
tert-butyl 2-[6-ethynyl-7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-1,8-naphthyridin-2-yl]pyrrole-1-carboxylate |
InChI |
InChI=1S/C28H28N4O4/c1-8-18-17-19-13-14-20(21-11-9-15-31(21)25(33)35-27(2,3)4)29-24(19)30-23(18)22-12-10-16-32(22)26(34)36-28(5,6)7/h1,9-17H,2-7H3 |
Clé InChI |
VIPDRRBTHWMGIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=CC=C1C2=NC3=NC(=C(C=C3C=C2)C#C)C4=CC=CN4C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12992857.png)
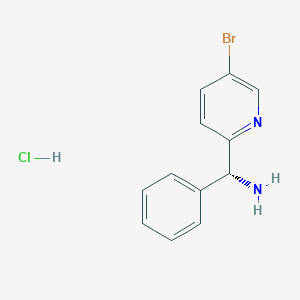

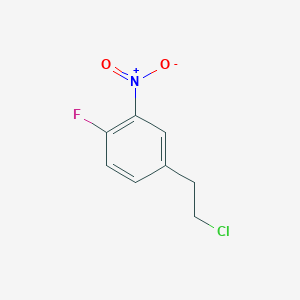
![(S)-tert-Butyl 4-(4-((benzyloxy)carbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylthio)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B12992874.png)
![4-(6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline hydrochloride](/img/structure/B12992877.png)
![(R)-3-Methyl-2-(1-(4-oxocyclohexyl)ethyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B12992883.png)
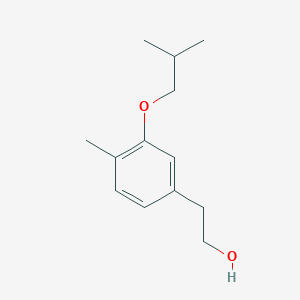
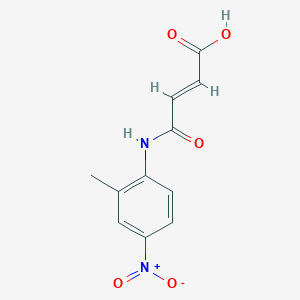
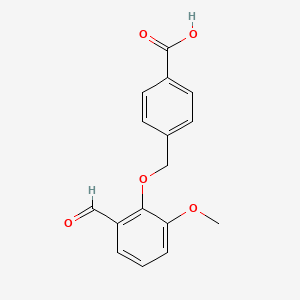
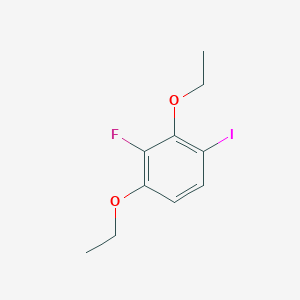
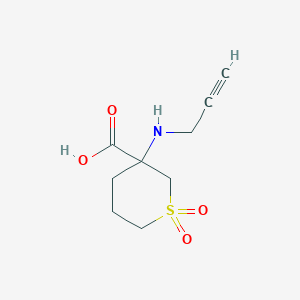
![(3AS,4S,6S,7aR)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12992936.png)
![N-(spiro[3.4]octan-2-ylmethyl)ethanamine](/img/structure/B12992941.png)
